Piperidin-2-yl(pyridin-2-yl)methanamine
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Overview
Description
Piperidin-2-yl(pyridin-2-yl)methanamine is a compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl(pyridin-2-yl)methanamine typically involves the reaction of piperidine derivatives with pyridine derivatives. One common method is the reductive amination of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-yl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated piperidine or pyridine derivatives.
Substitution: Various substituted piperidine or pyridine compounds.
Scientific Research Applications
Piperidin-2-yl(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-2-yl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-ylmethanamine: Lacks the pyridine ring, making it less versatile in chemical reactions.
Pyridin-2-ylmethanamine: Lacks the piperidine ring, limiting its biological activity.
2-(Aminomethyl)piperidine: Similar structure but different reactivity and applications.
Uniqueness
Piperidin-2-yl(pyridin-2-yl)methanamine is unique due to the presence of both piperidine and pyridine rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs . This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1,3,5,7,10-11,14H,2,4,6,8,12H2 |
InChI Key |
QKNJGROHVJACTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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